tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[45]decane-6-carboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl esters or tert-butyl halides under basic conditions.
Incorporation of the difluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction using a difluorophenyl halide.
Addition of the ethoxy group: This step typically involves esterification or etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluorophenyl group can be particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with specific biological targets. Its spirocyclic structure may confer unique pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through halogen bonding, while the spirocyclic core provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-(3,5-difluorophenyl)-9-(2-methoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate
- tert-Butyl 8-(3,5-difluorophenyl)-9-(2-propoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate
Uniqueness
The uniqueness of tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate lies in its specific combination of functional groups and spirocyclic structure. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F2N2O5/c1-5-31-19(28)14-26-18(15-10-16(24)12-17(25)11-15)13-27(21(30)32-22(2,3)4)23(20(26)29)8-6-7-9-23/h10-12,18H,5-9,13-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFJVJZCVFSUNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(CN(C2(C1=O)CCCC2)C(=O)OC(C)(C)C)C3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F2N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.